Diethyl 1-phenylhex-5-EN-1-YL phosphate
Description
Diethyl 1-phenylhex-5-EN-1-YL phosphate is an organophosphorus compound characterized by a phenyl-substituted hexenyl chain esterified to a diethyl phosphate group. Organophosphorus compounds like this are often studied for their roles in agrochemicals, pharmaceuticals, and industrial chemistry due to their reactivity and biological activity .
Properties
CAS No. |
138971-29-6 |
|---|---|
Molecular Formula |
C16H25O4P |
Molecular Weight |
312.34 g/mol |
IUPAC Name |
diethyl 1-phenylhex-5-enyl phosphate |
InChI |
InChI=1S/C16H25O4P/c1-4-7-9-14-16(15-12-10-8-11-13-15)20-21(17,18-5-2)19-6-3/h4,8,10-13,16H,1,5-7,9,14H2,2-3H3 |
InChI Key |
AIBOQNUVSJVVPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(CCCC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-phenylhex-5-EN-1-YL phosphate typically involves the reaction of diethyl phosphorochloridate with 1-phenylhex-5-ene-1-ol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5CH2CH2CH2CH2CH=CH2+(C2H5O)2PCl→(C2H5O)2P(O)CH2CH2CH2CH2CH=CH2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-phenylhex-5-EN-1-YL phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The phenyl and hexene groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction could produce diethyl 1-phenylhex-5-EN-1-YL phosphite.
Scientific Research Applications
Diethyl 1-phenylhex-5-EN-1-YL phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphate metabolism.
Industry: It is used in the manufacture of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl 1-phenylhex-5-EN-1-YL phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenyl and hexene groups may interact with hydrophobic regions of proteins, affecting their function and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diethyl Phosphate (DEP)
DEP is a non-specific metabolite of organophosphorus pesticides (OPs) and shares the diethyl phosphate backbone with the target compound. Key differences and findings include:
- Structural Differences : DEP lacks the phenylhexenyl substituent, rendering it simpler but less sterically hindered.
- Biological Effects :
- DEP exposure alters gut microbiota composition (e.g., increases Alloprevotella and Intestinimonas), reduces IL-6 levels, and modulates lipid metabolism (e.g., lowers LDL-C and triglycerides) .
- In contrast, the phenylhexenyl group in the target compound may confer distinct interactions with biological membranes or enzymes due to its hydrophobic aromatic moiety.
Diethyl (2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzyl) Phosphate
This compound () shares a phenyl group and diethyl phosphate ester but incorporates a triazole-benzyl linker. Key comparisons:
- Synthesis : Synthesized via Brook rearrangement, a method that may parallel the target compound’s synthesis if similar phosphorus-containing intermediates are involved .
- Structural Characterization : NMR data (e.g., $^{31}$P NMR shifts, HMBC correlations) for this compound provide a template for analyzing the target’s spectral features. For example, the triazole-benzyl group shows distinct $^{1}$H NMR signals at δ 6.47 (br d, H-1), which would differ from the hexenyl chain’s olefinic protons in the target compound .
Diethyl Methylformylphosphonate Dimethylhydrazone
This phosphonate derivative () highlights synthetic and analytical parallels:
- Synthesis : Prepared via acid-catalyzed reactions and hydrazone formation, suggesting that the target compound’s synthesis might require similar protective strategies for aldehyde or ketone intermediates .
- Spectroscopic Data : MS and $^{13}$C NMR data (e.g., δ 126.1 for C-1) provide benchmarks for comparing phosphorylated regions in the target compound .
Data Table: Comparative Analysis of Diethyl Phosphate Derivatives
Research Findings and Contradictions
- DEP vs. Target Compound : While DEP’s effects on microbiota and lipids are well-documented , the target compound’s phenylhexenyl group may reduce its metabolic conversion to DEP, altering its toxicity profile.
- Synthetic Byproducts : highlights challenges in isolating phosphorylated products due to rearrangement side reactions, a concern that may extend to the target compound’s synthesis .
- Contradictions : DEP is linked to hormone modulation (e.g., elevated estradiol) , but structurally complex derivatives like the triazole analog may lack these effects due to reduced bioavailability.
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